![molecular formula C14H13N3 B7527460 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole](/img/structure/B7527460.png)
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole
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Overview
Description
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole (DPB) is a heterocyclic compound that has been extensively studied in the field of biochemistry and pharmacology. DPB is a derivative of benzimidazole and is known for its potent antioxidant and anti-inflammatory properties. The aim of
Mechanism of Action
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole also inhibits the NF-κB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects:
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have a variety of biochemical and physiological effects, including the suppression of oxidative stress, inflammation, and apoptosis. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, as well as its ability to activate the Nrf2 pathway. However, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole, including its potential use as a therapeutic agent in various diseases, the development of more efficient synthesis methods, and the investigation of its potential toxicity and safety profile. Additionally, the combination of 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole with other compounds may enhance its therapeutic effects and reduce its potential toxicity. Overall, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has great potential as a therapeutic agent and warrants further investigation.
Conclusion:
In conclusion, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole is a heterocyclic compound that has potent antioxidant and anti-inflammatory properties. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole exerts its effects by scavenging free radicals and inhibiting inflammation. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, but also has some limitations. Future research on 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole should focus on its potential use as a therapeutic agent, the development of more efficient synthesis methods, and the investigation of its potential toxicity and safety profile.
Synthesis Methods
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole can be synthesized using a variety of methods, including the condensation of 2-amino-3,5-dimethylpyridine with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. Another method involves the reaction of 2-cyano-3,5-dimethylpyridine with o-phenylenediamine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
1,5-dimethyl-2-pyridin-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-7-13-12(9-10)16-14(17(13)2)11-5-3-4-8-15-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBITEUSBVFQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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